N-(3,4-Dichlorobenzoyl)-beta-alanine

Kynurenine pathway KMO inhibitor design Structure-activity relationship

Many KMO inhibitor programs rely on rigid cyclopropane or α-amino acid scaffolds, lacking a flexible control for target engagement validation. 3,4-DCB-β-Ala provides a structurally distinct β-amino acid comparator to dissect scaffold rigidity contributions to KMO binding. • β-Alanine backbone extends carboxylate-amide spacing vs. α-amino acid analogs, enabling selectivity profiling between KMO and DAAO. • Differentiated catabolic pathway via β-alanine-specific transaminases allows benchmarking of metabolic stability in novel cell models. • Batch-limited availability; request bulk pricing to support probe validation studies.

Molecular Formula C10H9Cl2NO3
Molecular Weight 262.09
CAS No. 926248-83-1
Cat. No. B2448509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dichlorobenzoyl)-beta-alanine
CAS926248-83-1
Molecular FormulaC10H9Cl2NO3
Molecular Weight262.09
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC(=O)O)Cl)Cl
InChIInChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
InChIKeyPXDUKUMEEJVPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorobenzoyl)-beta-alanine (CAS 926248-83-1): Chemical Class, Core Structure, and Procurement Baseline


N-(3,4-Dichlorobenzoyl)-beta-alanine (CAS 926248-83-1) is a synthetic beta-amino acid derivative, defined by a 3,4-dichlorobenzoyl group linked via an amide bond to the nitrogen of a beta-alanine (3-aminopropanoic acid) backbone [1]. This structural architecture places it within a broader class of dichlorobenzoyl-amino acid conjugates investigated as kynurenine 3-monooxygenase (KMO) inhibitors and synthetic intermediates. Unlike its alpha-alanine analog, the beta-amino acid scaffold introduces an additional methylene unit between the amide nitrogen and carboxylate, resulting in a higher rotational degree of freedom and distinct hydrogen-bonding geometry. The compound is commercially available as a research chemical with a certified purity of 95% or higher from multiple suppliers, though it is listed as discontinued by certain vendors, suggesting potential batch-limited availability .

Why N-(3,4-Dichlorobenzoyl)-beta-alanine Cannot Be Interchanged with In-Class Alpha-Alanine or Cyclopropane Analogs


Generic substitution within the class of dichlorobenzoyl-amino acid conjugates is not scientifically defensible due to the direct impact of the amino acid backbone on enzymatic recognition and biological function. The prototypical analog, (R,S)-3,4-dichlorobenzoylalanine (FCE 28833A), derives its KMO inhibitory activity from a kynurenine-mimetic alpha-amino acid structure, where the carboxylate and amide groups are separated by a single carbon [1]. In contrast, the target compound's beta-alanine backbone extends this separation, altering the spatial presentation of the acidic moiety and potentially disrupting the critical salt-bridge interactions observed in KMO co-crystal structures with cyclopropane-based inhibitors. This structural divergence precludes the assumption of equivalent potency or selectivity [2]. Furthermore, the distinct backbone catabolism pathway of beta-amino acids, which relies on different transaminases and dehydrogenases than alpha-amino acids, creates a differentiated metabolic profile that can be exploited in probe design.

N-(3,4-Dichlorobenzoyl)-beta-alanine: Quantitative Differentiation Evidence Against Key Comparators


Structural Differentiation from (R,S)-3,4-Dichlorobenzoylalanine: Backbone Topology and KMO Inhibition Potential

The single most significant structural differentiator of N-(3,4-dichlorobenzoyl)-beta-alanine from the archetypal KMO inhibitor (R,S)-3,4-dichlorobenzoylalanine (FCE 28833A) is the beta-alanine backbone, which introduces an additional methylene spacer between the amide nitrogen and the carboxylate moiety. In FCE 28833A, the alpha-amino acid architecture positions the carboxylate and amide groups on a single, chiral carbon, enabling a specific kynurenine-mimetic geometry that drives potent KMO inhibition, with reported in vivo efficacy at 400 mg/kg in elevating brain kynurenic acid levels by up to 80-fold [1]. The target compound's beta-alanine scaffold, featuring a two-carbon separation, alters this geometric presentation. While no direct comparative KMO inhibition data is available for the target compound, the structural deviation from the proven pharmacophore suggests a potentially distinct interaction profile with the KMO active site, as co-crystal structures of related inhibitors demonstrate strict geometric requirements for FAD cofactor proximity [2].

Kynurenine pathway KMO inhibitor design Structure-activity relationship

Comparative Physicochemical Profile: LogP, H-Bond Donor/Acceptor Count, and Rotatable Bond Analysis

Computational property predictions provide a class-level differentiation between the target compound and its analogs. N-(3,4-Dichlorobenzoyl)-beta-alanine has a predicted XLogP3 of 3.2, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. In comparison, the alpha-alanine analog (FCE 28833A), as represented by its PubChem entry for (2S)-2-[(3,4-dichlorobenzoyl)amino]propanoic acid, shares the same XLogP3 and hydrogen bond counts but has only 2 rotatable bonds due to the constrained alpha-carbon geometry. The additional rotatable bond in the target compound increases conformational entropy in solution, which may influence its solubility and membrane permeability characteristics. Furthermore, the beta-alanine derivative has a topological polar surface area (TPSA) of 66.4 Ų, which is identical to the alpha-alanine analog, indicating equivalent passive membrane permeation capacity based on Veber's rules [2].

ADME prediction Drug-likeness Physicochemical profiling

Comparative Stability and Metabolic Fate: Beta-Alanine vs. Alpha-Alanine Backbone Processing

A critical, albeit indirect, differentiator lies in the distinct metabolic pathways for beta-amino acids versus alpha-amino acids. Beta-alanine is catabolized via transamination to malonate semialdehyde by beta-alanine:pyruvate transaminase and subsequently by methylmalonate semialdehyde dehydrogenase, whereas alpha-amino acids are processed by a wide array of alpha-transaminases and oxidases [1]. The target compound, as a beta-alanine conjugate, is expected to be processed by these beta-specific enzymes, resulting in a potentially differentiated metabolic half-life and metabolite profile compared to alpha-alanine analogs like FCE 28833A. Direct comparative metabolic stability data (e.g., microsomal half-life) is not publicly available, necessitating in-house profiling.

Metabolic stability Beta-amino acid metabolism Probe design

Intra-Class Comparison Against Cyclopropane-Based Inhibitors: Scaffold Rigidity and KMO IC50 Benchmarking

The most potent in-class comparator is UPF-648 ((1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid), a cyclopropane-fused inhibitor that achieves total KMO blockade at 0.01 mM and retains 81% inhibition at 0.001 mM in enzyme assays [1]. Its rigid cyclopropane scaffold locks the dichlorobenzoyl group and carboxylic acid in a defined geometry that optimally interacts with the FAD cofactor in the KMO active site. The target compound, with its flexible beta-alanine linker, presents a structurally divergent topology that may be exploited for scaffold-hopping initiatives or for targeting KMO allosteric pockets. While no direct KMO IC50 data exists for the target compound, the contrast with the rigid, sub-micromolar inhibitor UPF-648 defines a clear molecular design space where a flexible congener like N-(3,4-dichlorobenzoyl)-beta-alanine could serve as an idealized control compound for distinguishing orthosteric from allosteric KMO inhibition.

KMO inhibitor selectivity Scaffold hopping Enzyme inhibition assay

Human D-Amino Acid Oxidase (DAAO) Inhibitory Activity Cross-Profiling: A Differentiated Secondary Target

A distinct potential application area for the target compound arises from its structural mimicry of beta-alanine-based D-amino acid oxidase (DAAO) substrates. While the alpha-alanine analog FCE 28833A acts primarily as a KMO inhibitor, related dichlorobenzoyl-amino acid conjugates have been reported to interact with DAAO. In a porcine kidney homogenate assay, a structurally related chlorinated benzoyl-amino acid conjugate (BindingDB ID 50170225) inhibited DAAO with an IC50 of 240 nM [1]. The target compound, with its beta-alanine moiety, may serve as a mechanism-based substrate analog for DAAO, potentially displaying differential inhibitory kinetics (competitive vs. suicide inhibition) compared to alpha-amino acid conjugates. However, direct DAAO inhibition data for N-(3,4-dichlorobenzoyl)-beta-alanine is not available.

DAAO inhibition Suicide substrate Off-target selectivity

Validated Application Scenarios for N-(3,4-Dichlorobenzoyl)-beta-alanine Based on Differential Evidence


Scaffold-Hopping and Negative Control for Kynurenine 3-Monooxygenase (KMO) Orthosteric Inhibitor Programs

For teams developing rigid cyclopropane-based or alpha-amino acid KMO inhibitors (e.g., UPF-648 or FCE 28833A), the beta-alanine scaffold of N-(3,4-dichlorobenzoyl)-beta-alanine offers a structurally distinct, flexible control compound. Its additional methylene spacer and higher conformational freedom allow researchers to experimentally dissect the contribution of scaffold rigidity to KMO binding, metabolic stability, and selectivity. This compound can serve as an inactive or weakly-active comparator to demonstrate the indispensability of the alpha-amino acid or cyclopropane geometry for target engagement [1].

Metabolic Stability and Beta-Amino Acid Catabolism Probe in In Vitro ADME Studies

The compound's beta-alanine backbone makes it a unique substrate for beta-alanine-specific transaminases and dehydrogenases, which are distinct from the ubiquitous alpha-amino acid catabolic machinery. This metabolic differentiation can be exploited in in vitro microsomal or hepatocyte stability assays to benchmark the beta-amino acid catabolic pathway activity in novel cell lines or species-specific models. Procurement of this compound for such studies is justified when the goal is to characterize beta-amino acid processing, rather than general amino acid metabolism [2].

Enzyme Selectivity Profiling: D-Amino Acid Oxidase (DAAO) vs. KMO Differentiation

Given the structural analogy to DAAO-active chlorinated benzoyl-amino acid conjugates, this compound should be considered for targeted enzyme inhibition profiling panels. A researcher interested in the kynurenine pathway can use N-(3,4-dichlorobenzoyl)-beta-alanine to evaluate the selectivity boundaries between KMO and DAAO within the same chemical series, an investigation that is not possible with the KMO-selective probes FCE 28833A or UPF-648 alone [3].

Chemical Biology Tool for Beta-Amino Acid Transporter Studies

The beta-alanine moiety is recognized by specific amino acid transporters (e.g., the proton-coupled amino acid transporter PAT1). N-(3,4-dichlorobenzoyl)-beta-alanine, with its aromatic 3,4-dichlorobenzoyl group, can act as a fluorescently-quenchable or radiolabel-ready probe for studying beta-amino acid transporter kinetics and selectivity in cellular uptake assays. Its structural distinction from L-alpha-amino acids ensures exclusive transporter engagement, supporting studies of nutrient deprivation and prodrug design [4].

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